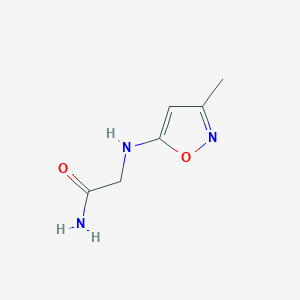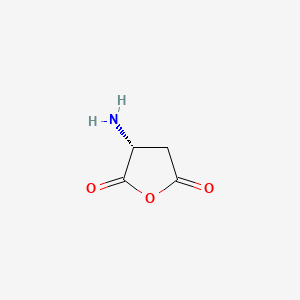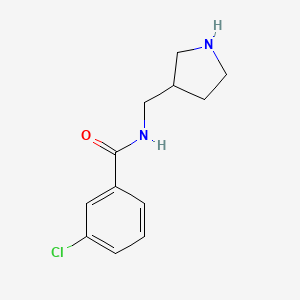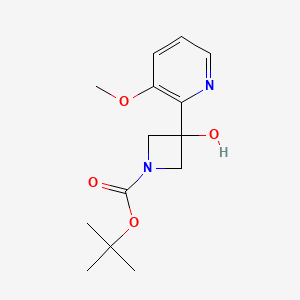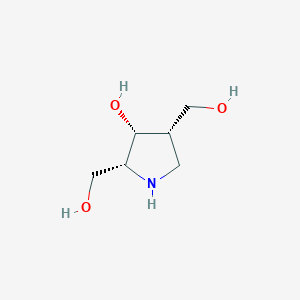
((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol: is a chiral organic compound featuring a pyrrolidine ring with hydroxyl groups at the 3rd and 4th positions and methanol groups at the 2nd and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol may involve:
Large-scale reactors: To handle the volume of reactants and products.
Continuous flow systems: For efficient and consistent production.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form different alcohols or amines.
Substitution: The methanol groups can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Nucleophiles: Including halides, amines, or thiols for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary alcohols.
Substitution Products: Various functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Due to its stereochemistry, it can be used in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Potential use in studying enzyme mechanisms by acting as an inhibitor or substrate analog.
Biochemical Pathways: Investigating its role in various biochemical pathways due to its structural similarity to natural compounds.
Medicine
Drug Development: Exploring its potential as a pharmacophore in the development of new drugs.
Therapeutic Agents: Potential use in designing therapeutic agents for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural features.
Pathways: Modulating biochemical pathways by acting as a substrate, inhibitor, or activator.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol: can be compared with other hydroxylated pyrrolidine derivatives such as:
Uniqueness
- Stereochemistry : The specific arrangement of hydroxyl and methanol groups in ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol provides unique reactivity and selectivity in chemical reactions.
- Functional Groups : The presence of both hydroxyl and methanol groups allows for diverse chemical transformations and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2R,3R,4S)-2,4-bis(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO3/c8-2-4-1-7-5(3-9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
WMFOQNKUMMYDQW-KVQBGUIXSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](N1)CO)O)CO |
Kanonische SMILES |
C1C(C(C(N1)CO)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


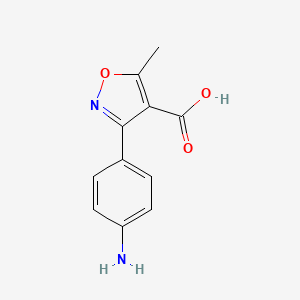
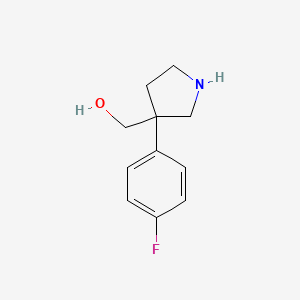
![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
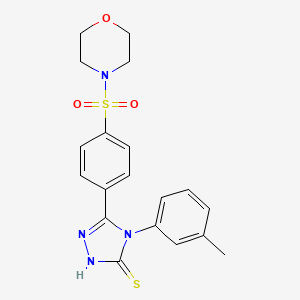

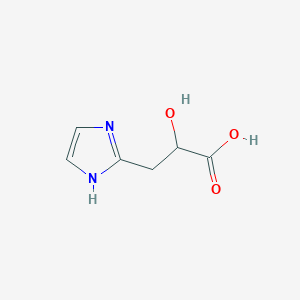

![4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)
